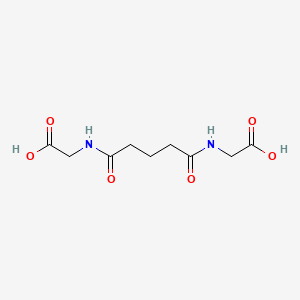

N,N'-(1,5-Dioxo-1,5-pentanediyl)bisglycine

Description

Properties

CAS No. |

143673-88-5 |

|---|---|

Molecular Formula |

C9H14N2O6 |

Molecular Weight |

246.22 g/mol |

IUPAC Name |

2-[[5-(carboxymethylamino)-5-oxopentanoyl]amino]acetic acid |

InChI |

InChI=1S/C9H14N2O6/c12-6(10-4-8(14)15)2-1-3-7(13)11-5-9(16)17/h1-5H2,(H,10,12)(H,11,13)(H,14,15)(H,16,17) |

InChI Key |

WOACFZHTODURQC-UHFFFAOYSA-N |

Canonical SMILES |

C(CC(=O)NCC(=O)O)CC(=O)NCC(=O)O |

Origin of Product |

United States |

Preparation Methods

General Synthetic Strategy

The preparation of N,N'-(1,5-Dioxo-1,5-pentanediyl)bisglycine typically involves the reaction of glutaric acid derivatives with glycine under controlled conditions. The synthesis leverages the reactivity of carboxylic acids and amines to form amide bonds.

Reaction Steps

Step 1: Activation of Glutaric Acid

- Glutaric acid or its derivatives (e.g., glutaric anhydride) are activated using coupling agents such as carbodiimides (e.g., DCC or EDC).

- This step facilitates the formation of an intermediate that readily reacts with glycine.

Step 2: Addition of Glycine

- Glycine is added to the activated glutaric acid derivative.

- The reaction proceeds under mild conditions (e.g., room temperature or slightly elevated temperatures) to form the desired amide bonds.

- Solvents such as water or polar organic solvents (e.g., DMF or DMSO) are used to enhance solubility and reaction efficiency.

Step 3: Purification

- The crude product is purified using techniques like recrystallization or column chromatography.

- Analytical methods such as HPLC and NMR spectroscopy are employed to confirm the purity and structure.

Reaction Conditions and Optimization

Temperature and pH

- Optimal temperature: 25–50°C.

- pH: Neutral to slightly acidic conditions (pH 6–7) are preferred to prevent side reactions.

Catalysts and Additives

- Catalysts such as pyridine or triethylamine may be used to enhance reaction rates.

- Additives like sodium bicarbonate can buffer the solution and stabilize intermediates.

Yield Considerations

- Typical yields range from 70% to 90%, depending on the quality of reagents and reaction conditions.

Data Table: Reaction Parameters

| Parameter | Details |

|---|---|

| Reactants | Glutaric acid derivatives, glycine |

| Coupling Agents | DCC, EDC |

| Solvents | DMF, DMSO, water |

| Temperature | 25–50°C |

| pH Range | Neutral to slightly acidic (6–7) |

| Purification Techniques | Recrystallization, chromatography |

| Analytical Methods | HPLC, NMR spectroscopy |

Research Findings

Key Observations:

- Reaction Efficiency: The use of coupling agents significantly improves reaction efficiency by minimizing by-product formation.

- Solvent Effects: Polar solvents enhance solubility and facilitate amide bond formation.

- Catalyst Role: Catalysts like pyridine accelerate the reaction without compromising yield.

- Purity Analysis: Advanced techniques such as HPLC ensure high purity levels suitable for pharmaceutical applications.

Chemical Reactions Analysis

Types of Reactions

N,N’-(1,5-Dioxo-1,5-pentanediyl)bisglycine can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can lead to the formation of reduced derivatives of the compound.

Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.

Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

N,N’-(1,5-Dioxo-1,5-pentanediyl)bisglycine has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules.

Biology: The compound can be used in studies related to protein and enzyme interactions.

Medicine: Research is ongoing to explore its potential therapeutic applications.

Industry: It may be used in the production of polymers, resins, and other industrial materials.

Mechanism of Action

The mechanism by which N,N’-(1,5-Dioxo-1,5-pentanediyl)bisglycine exerts its effects involves interactions with specific molecular targets. These interactions can influence various biochemical pathways, leading to the observed effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

N,N'-(1,10-Dioxo-1,10-decanediyl)bisglycine (CAS 109477-56-7)

N,N'-(1,2-Dithioxo-1,2-ethanediyl)bisglycine (CAS 95-99-8)

N,N'-Diacetyl-1,4-phenylenediamine (CAS 140-50-1)

- Structure : Aromatic backbone with acetylated glycine termini.

- Applications: Employed in dye synthesis and as a monomer for thermally stable polyamides .

Octadecanamide, N,N'-(2-methyl-1,5-pentanediyl)bis- (CAS 141102-21-8)

- Structure : Features a branched pentanediyl chain and long alkyl (C18) amide groups.

- Properties : High molecular weight (649.13 g/mol) and lipophilicity, suited for surfactant or lipid-based formulations .

Comparative Data Table

*Molecular formula and weight for the parent compound are inferred from structural analysis.

Key Research Findings

- Functional Versatility : Derivatives of this compound, such as the diethyl ester (CAS 105172-43-8), are frequently utilized in peptide synthesis to improve solubility and reactivity .

- Contrasting Reactivity : The dithioxo variant (CAS 95-99-8) exhibits stronger metal-binding affinity compared to the ketone-containing parent compound, enabling applications in wastewater treatment .

Biological Activity

N,N'-(1,5-Dioxo-1,5-pentanediyl)bisglycine, commonly referred to as bisglycine dioxo compound, is a synthetic molecule derived from glycine. This compound has garnered attention due to its potential biological activities, particularly in antimicrobial and therapeutic applications. This article delves into the biological activity of this compound, summarizing research findings, case studies, and relevant data.

- Chemical Formula: C9H14N2O6

- Molecular Weight: 218.22 g/mol

- CAS Number: 361858

The structure of this compound includes two glycine moieties linked by a dioxo pentanediyl spacer. This structural arrangement is crucial for its biological interactions.

Antimicrobial Properties

Research indicates that compounds similar to bisglycine dioxo exhibit significant antimicrobial activity. For instance, pentane-1,5-diol, a related compound, has shown effectiveness against a range of bacteria and fungi. In vitro studies demonstrated minimal inhibitory concentrations (MICs) ranging from 2.5% to 15% against both antibiotic-susceptible and multi-resistant strains of bacteria . The mechanism of action is hypothesized to involve dehydration of bacterial cells, leading to cell collapse—an action that may limit the development of resistance.

Case Studies

A notable case study involved the application of bisglycine derivatives in treating infections caused by multi-resistant bacteria. The compound's low toxicity profile combined with its antimicrobial properties makes it a candidate for topical applications in clinical settings. The efficacy observed in these case studies supports further exploration into its therapeutic uses .

Data Summary Table

| Property | Value |

|---|---|

| Chemical Formula | C9H14N2O6 |

| Molecular Weight | 218.22 g/mol |

| CAS Number | 361858 |

| Antimicrobial Activity | Effective against Gram-positive and Gram-negative bacteria |

| MIC Range | 2.5% - 15% (vol/vol) |

| Cytotoxicity (ID50) | Varies by cell line |

Research Findings

Recent studies emphasize the need for further investigation into the biological mechanisms underlying the activity of this compound. The rapid hydrolysis observed in related compounds affects their stability and biological effectiveness . Continued research is essential to fully understand the pharmacokinetics and dynamics of this compound.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.